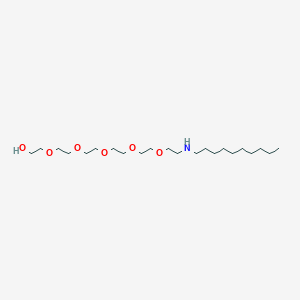
3,6,9,12,15-Pentaoxa-18-azaoctacosan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,9,12,15-Pentaoxa-18-azaoctacosan-1-ol is a complex organic compound with the molecular formula C22H47NO6. It is characterized by the presence of multiple ether and hydroxyl groups, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15-Pentaoxa-18-azaoctacosan-1-ol typically involves the reaction of a primary alcohol with a series of ethylene oxide units. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous addition of ethylene oxide to a primary alcohol under controlled conditions. Catalysts such as potassium hydroxide are commonly used to facilitate the reaction and improve yield .
Chemical Reactions Analysis
Types of Reactions
3,6,9,12,15-Pentaoxa-18-azaoctacosan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The ether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and strong bases are employed in substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Various substituted ethers.
Scientific Research Applications
3,6,9,12,15-Pentaoxa-18-azaoctacosan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological membranes and as a surfactant.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of polymers and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of 3,6,9,12,15-Pentaoxa-18-azaoctacosan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple ether and hydroxyl groups allow it to form hydrogen bonds and interact with various biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
3,6,9,12,15-Pentaoxaoctacosan-1-ol: Similar in structure but lacks the nitrogen atom.
3,6,9,12,15,18,21,24-Octaoxapentacosan-1-ol: Contains more ether groups and a different molecular structure
Uniqueness
3,6,9,12,15-Pentaoxa-18-azaoctacosan-1-ol is unique due to the presence of both ether and amine groups, which provide it with distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
92773-54-1 |
|---|---|
Molecular Formula |
C22H47NO6 |
Molecular Weight |
421.6 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-(decylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C22H47NO6/c1-2-3-4-5-6-7-8-9-10-23-11-13-25-15-17-27-19-21-29-22-20-28-18-16-26-14-12-24/h23-24H,2-22H2,1H3 |
InChI Key |
JKQRTJSAQCSZED-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


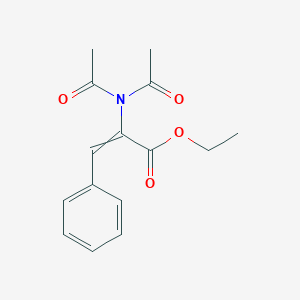
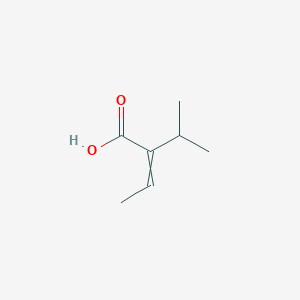
![4-Methoxyphenyl 4-[(7-bromoheptanoyl)oxy]benzoate](/img/structure/B14360119.png)

![5-Ethoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14360123.png)
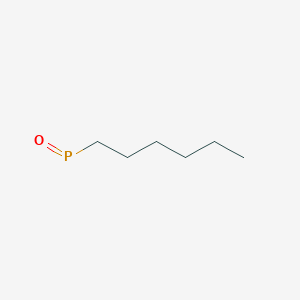
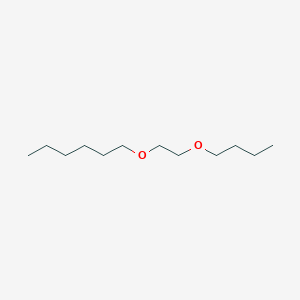
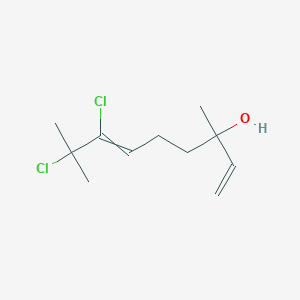
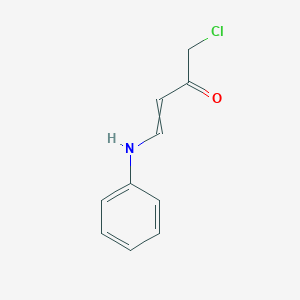
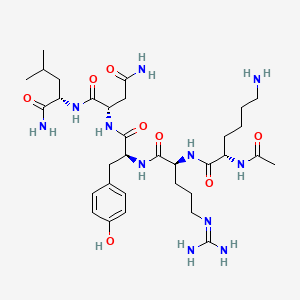
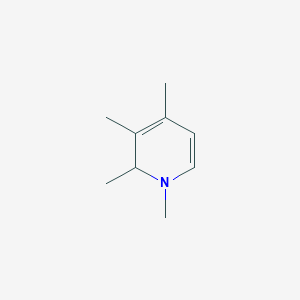
![3-[Tris(decyloxy)silyl]propanenitrile](/img/structure/B14360153.png)
![N-(2-Chlorophenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14360167.png)
![1-[2-Methyl-6-(octadecylcarbamoylamino)phenyl]-3-octadecylurea](/img/structure/B14360169.png)
